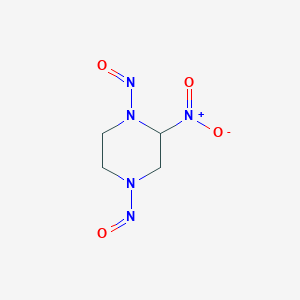

2-Nitro-1,4-dinitrosopiperazine

Description

Contextualization within N-Nitroso and N-Nitramine Compound Chemistry

The chemical personality of 2-Nitro-1,4-dinitrosopiperazine is largely defined by the presence of both N-nitramine (-N-NO₂) and N-nitroso (-N-N=O) functionalities. N-nitroso compounds are characterized by a nitroso group attached to a nitrogen atom. sci-hub.se Their formation often involves the reaction of secondary amines with a nitrosating agent. sci-hub.se The chemistry of N-nitroso compounds is a significant area of study, in part due to their formation and reactions in various environments. nih.govsci-hub.se

N-nitramines, on the other hand, feature a nitro group (NO₂) bonded to a nitrogen atom. These compounds are central to the field of high-energy materials. researchgate.net Nitrosamines can be oxidized to their corresponding nitramines. nih.gov The study of both N-nitroso and N-nitramine derivatives of piperazine (B1678402) has been approached through quantum-chemical calculations to understand their structure and thermochemical properties. researchgate.net

Significance of the Piperazine Ring System in Synthetic and Mechanistic Chemistry

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a cornerstone in medicinal and synthetic chemistry. nih.govresearchgate.net This structural motif is found in a vast number of biologically active compounds and marketed drugs, ranking as the third most common nitrogen heterocycle in drug discovery. rsc.orgmdpi.com

The prevalence of the piperazine ring stems from its unique properties. The two nitrogen atoms provide sites for substitution, allowing for the creation of diverse molecular architectures. researchgate.net This disubstitution capability is crucial for tuning the physicochemical properties of molecules. researchgate.net The piperazine scaffold often imparts favorable characteristics such as improved water solubility and oral bioavailability. nih.gov Its rigid structure also provides a well-defined orientation for appended functional groups, which is critical for specific interactions with biological targets. nih.gov The synthetic versatility of the piperazine ring allows for its incorporation into a wide array of complex molecules, making it a "privileged scaffold" in drug design. rsc.orgwisdomlib.org

Rationale for Academic Investigation into Multi-Functionalized Piperazines

The academic drive to investigate multi-functionalized piperazines like this compound is rooted in the pursuit of novel chemical entities with unique properties. While substitution at the nitrogen atoms of the piperazine ring is well-established, with about 80% of piperazine-containing drugs being substituted only at these positions, there is a growing interest in the functionalization of the carbon atoms of the ring. mdpi.comresearchgate.net

This C-H functionalization opens up new vectors of structural diversity, moving beyond the traditional N,N'-disubstituted patterns. mdpi.com The introduction of multiple and varied functional groups, as seen in this compound, can lead to complex electronic and steric interactions within the molecule. These interactions can, in turn, give rise to new chemical reactivity and physical properties. The study of such molecules is crucial for expanding the "chemical space" available to chemists and for understanding the fundamental principles of structure-property relationships. Research into multi-functionalized piperazine polymers has also shown promise in developing materials with specific activities. rsc.org

Current State of Research on Substituted Dinitrosopiperazines and Nitropiperazines

Research into substituted dinitrosopiperazines and nitropiperazines provides the immediate context for understanding this compound. Studies on N,N'-dinitrosopiperazine (DNPZ) have explored its formation, decomposition, and involvement in various chemical processes. researchgate.netmdpi.comchemicalbook.com For instance, the formation of N-nitrosopiperazines has been observed under specific conditions, such as those in post-combustion capture solutions. nih.gov The stereochemistry of N,N'-dinitrosopiperazine has been studied using NMR techniques, revealing the existence of different conformers. researchgate.net

Quantum-chemical studies have been employed to analyze the structure and thermochemical properties of N-nitro and N-nitroso derivatives of piperazine. researchgate.net These computational methods help in understanding the stability and reactivity of such compounds. While specific research on this compound is limited, the existing body of work on related substituted dinitrosopiperazines, such as 1,4-Dinitroso-2-methylpiperazine, and nitropiperazines, like 1-Nitropiperazine (B131163), lays the groundwork for future investigations into this more complex derivative. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

40317-19-9 |

|---|---|

Molecular Formula |

C4H7N5O4 |

Molecular Weight |

189.13 g/mol |

IUPAC Name |

2-nitro-1,4-dinitrosopiperazine |

InChI |

InChI=1S/C4H7N5O4/c10-5-7-1-2-8(6-11)4(3-7)9(12)13/h4H,1-3H2 |

InChI Key |

CWYYXFJVWOEICO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(CN1N=O)[N+](=O)[O-])N=O |

Origin of Product |

United States |

Chemical Reactivity, Transformation Mechanisms, and Degradation Kinetics of 2 Nitro 1,4 Dinitrosopiperazine

Decomposition Pathways and Mechanisms

The decomposition of 2-Nitro-1,4-dinitrosopiperazine is influenced by various environmental factors, including heat and light, and its interaction with atmospheric radicals.

Thermal Decomposition Studies

While specific studies on the thermal decomposition of this compound are not extensively documented in publicly available literature, research on the closely related compound N,N'-dinitrosopiperazine (DNPZ) provides valuable insights. Thermal decomposition of nitrosamines is a critical area of study, particularly in contexts such as carbon capture technologies where they can be formed as byproducts. researchgate.netresearchgate.net

Studies on N-nitrosopiperazine (MNPZ) show that thermal decomposition is first-order and is influenced by factors such as piperazine (B1678402) concentration and CO2 loading in aqueous solutions. researchgate.netresearchgate.net For instance, the thermal decomposition of MNPZ in 8 m piperazine with 0.3 mol CO2/equiv N exhibits an activation energy of 94 kJ/mol. researchgate.net It is plausible that the introduction of a nitro group at the 2-position of the piperazine ring in this compound would significantly alter its thermal stability. The electron-withdrawing nature of the nitro group could influence the bond dissociation energies within the molecule, potentially leading to different decomposition pathways and products compared to DNPZ. The decomposition of other energetic materials containing nitro groups, such as 2,4-dinitroimidazole, proceeds through a sequence of events including an induction period and an autoacceleratory phase, yielding products like NO, CO2, and CO. unt.edu

Photochemical Degradation Processes and Photolysis

The photochemical behavior of nitrosamines is of considerable environmental interest. While direct photolysis studies on this compound are scarce, research on related compounds offers a foundational understanding. The photolysis of 1-nitrosopiperazine (B26205) has been investigated under simulated atmospheric conditions, demonstrating its degradation under natural sunlight. researchgate.net

The photolysis of other nitro-containing organic compounds, such as 2-nitrobenzyl alcohols, proceeds via the formation of aci-nitro intermediates, which then react through competing pathways depending on the solvent environment. rsc.org Similarly, the photochemical degradation of N-2,4-dinitrophenylamino-acids leads to the formation of nitrosoaniline derivatives. rsc.org It is anticipated that this compound would also be susceptible to photochemical degradation, likely involving the cleavage of the N-N bonds of the nitroso groups and potential transformations of the nitro group. The presence of both nitroso and nitro functional groups suggests a complex photochemical behavior, potentially leading to a variety of degradation products.

Reactions with Atmospheric Radicals (e.g., Hydroxyl, Nitrate (B79036) Radicals)

The atmospheric fate of this compound would be significantly influenced by its reactions with key atmospheric radicals like the hydroxyl (•OH) and nitrate (•NO3) radicals. Although specific kinetic data for the reaction of this compound with these radicals are not available, studies on similar compounds provide valuable context.

The reaction of piperazine with •OH radicals has a high rate coefficient, indicating a rapid atmospheric degradation process. researchgate.net For other nitroaromatic compounds, reactions with alkylperoxyl radicals have been studied, showing that nitrosoaryl derivatives are generally more reactive than their nitroaryl counterparts. nih.gov The reaction of 3-nitro-1,2,4-triazol-5-one (NTO) with •OH radicals is diffusion-controlled, with a bimolecular rate constant of (3.28 ± 0.23) × 10¹⁰ M⁻¹ s⁻¹. nih.gov Given these precedents, it is highly probable that this compound would react rapidly with •OH radicals, leading to its transformation in the atmosphere. The reaction would likely involve hydrogen abstraction from the piperazine ring or addition to the nitroso and nitro groups.

Reaction Kinetics and Mechanistic Elucidation

Understanding the rates and mechanisms of formation and decomposition is crucial for predicting the environmental persistence and impact of this compound.

Rates of Formation and Decomposition Reactions

Detailed kinetic data for the formation and decomposition of this compound are not well-established in the literature. However, the kinetics of formation of the related N-nitrosopiperazine (MNPZ) have been studied. The formation of MNPZ from the reaction of piperazine with nitrite (B80452) is first-order with respect to nitrite, piperazine carbamate (B1207046), and hydronium ions. nih.gov The activation energy for this reaction is reported to be 84 ± 2 kJ/mol. nih.gov

The decomposition rate of MNPZ is also first-order and is dependent on temperature, piperazine concentration, and CO2 loading. researchgate.netresearchgate.netutexas.edu At 135 °C in 8 m PZ with a CO2 loading of 0.3 mol/equiv N, the rate constant for MNPZ thermal decomposition is 10.2 x 10⁻⁶ s⁻¹. researchgate.net It is expected that the presence of a nitro group in this compound would influence these rates. The electron-withdrawing nitro group could affect the nucleophilicity of the amine precursors, thereby altering the formation rate. Similarly, it would impact the stability of the N-nitroso bonds, influencing the decomposition kinetics.

Table 1: Kinetic Data for Related Nitrosopiperazine Compounds

| Compound | Reaction | Conditions | Activation Energy (kJ/mol) | Rate Constant | Reference |

| N-Nitrosopiperazine (MNPZ) | Formation | 0.1-5 M PZ, 0.001-0.8 mol CO2/mol PZ, 50-135 °C | 84 ± 2 | 8.5 × 10³ dm⁶ mol⁻² s⁻¹ at 100 °C | nih.gov |

| N-Nitrosopiperazine (MNPZ) | Thermal Decomposition | 8 m PZ, 0.3 mol CO2/equiv N, 100-165 °C | 94 | 10.2 × 10⁻⁶ s⁻¹ at 135 °C | researchgate.net |

This table presents data for N-nitrosopiperazine as a proxy due to the lack of specific data for this compound.

Investigation of Protonation and Denitrosation Mechanisms

The protonation and denitrosation of nitrosamines are fundamental reactions that dictate their stability and reactivity, particularly in acidic environments. Nitrosamines are generally basic at the oxygen atom of the nitroso group. nih.gov The protonated form can then undergo denitrosation, releasing the parent amine.

The mechanism for the denitrosation of nitrosamines in acidic conditions is thought to involve the N-protonated species, which is less stable than the O-protonated form but may exist in kinetically relevant amounts. nih.gov This N-protonated intermediate can then be attacked by a nucleophile, leading to the cleavage of the N-N bond. nih.gov The denitrosation rate is typically first-order with respect to both the nitrosamine (B1359907) and the acid concentration. rsc.org

For this compound, the presence of the electron-withdrawing nitro group would likely decrease the basicity of the nitroso-oxygens, thereby affecting the equilibrium of protonation. This could, in turn, influence the rate and mechanism of denitrosation. Further research is needed to elucidate the specific protonation and denitrosation pathways for this compound.

Analysis of Radical Intermediates and Chain Reactions

There is no specific information available in the reviewed literature concerning the analysis of radical intermediates and chain reactions for this compound.

In general, N-nitrosamines can undergo photolytic degradation, which may involve radical intermediates. nih.gov The N-NO bond can cleave homolytically upon exposure to ultraviolet light, generating a nitrosyl radical (•NO) and an aminyl radical. The subsequent reactions of these radicals can be complex, leading to a variety of degradation products. The presence of a nitro group on the piperazine ring could potentially influence the stability and reaction pathways of any radical intermediates formed. Studies on other nitro-containing compounds have shown that they can also participate in radical reactions, but specific data for this compound is not available.

Electrophilic Attack and Nucleophilic Substitution Reactions

No specific studies on the electrophilic attack or nucleophilic substitution reactions of this compound have been found.

Generally, the nitrogen atoms of the nitroso groups in nitrosamines are considered weakly electrophilic. nih.gov They can be attacked by strong nucleophiles. The piperazine ring itself, particularly with the electron-withdrawing nitro and nitroso groups, would be expected to be relatively deactivated towards electrophilic attack.

Conversely, the presence of the electron-withdrawing nitro group at the 2-position could potentially activate the piperazine ring towards nucleophilic attack, particularly at the carbon atoms adjacent to the nitro group. However, without experimental data, the specific sites and conditions for such reactions remain speculative.

Influence of Environmental and Industrial Conditions on Chemical Stability and Transformation

Specific data on the influence of environmental and industrial conditions on the chemical stability and transformation of this compound is not available in the public domain.

For the related compound, 1,4-dinitrosopiperazine (B30178), studies in the context of industrial amine scrubbing processes for carbon capture have shown that its formation and decomposition are influenced by factors such as pH, temperature, and the presence of other chemical species. researchgate.net For instance, the thermal decomposition of dinitrosopiperazine has been reported to be a first-order reaction. researchgate.net It is reasonable to assume that the stability of this compound would also be dependent on such parameters. The nitro group, being a strong electron-withdrawing group, could affect the stability of the molecule, but the extent and nature of this influence require specific experimental investigation.

In environmental settings, factors such as sunlight (photolysis), pH of water bodies, and the presence of microorganisms could play a role in the degradation of this compound. However, no studies investigating these aspects were identified.

Advanced Analytical Methodologies for the Detection and Quantification of 2 Nitro 1,4 Dinitrosopiperazine

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating 2-NDNPi from complex mixtures prior to its detection and quantification. These techniques are often coupled with mass spectrometry to provide definitive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HILIC-MS) Method Development and Validation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of non-volatile compounds like 2-NDNPi. gassnova.no Method development often involves optimizing the chromatographic separation and the mass spectrometric detection parameters.

For polar compounds such as N-nitrosopiperazine, which may exhibit poor retention on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable alternative. scholaris.ca A HILIC-based solid-phase extraction (SPE) method coupled with liquid chromatography-high-resolution mass spectrometry (LC–HRMS) has been developed for the analysis of N-nitrosamines in pharmaceuticals. chromatographyonline.com This approach allows for the retention of multiple active pharmaceutical ingredients (APIs) and polar excipients while the N-nitrosamines pass through, thereby reducing matrix interference. chromatographyonline.com

Validation of these methods is critical to ensure their accuracy and reliability. A study on the quantification of N-nitrosopiperazine in treated wastewater using HILIC-MS demonstrated good linearity (R² > 0.99) with internal calibration. scholaris.ca The method achieved a method limit of quantification (MLOQ) of 250 ng/L. scholaris.ca Another LC-MS method using a triple quadrupole analyzer reported an instrumental limit of quantification (LOQ) of 0.1 to 1 µg/L for N-nitrosopiperazine. scholaris.ca

In a specific LC-MS/MS method for N-nitrosopiperazine, the transition monitored was m/z 116.1 → 85.1, which corresponds to the loss of a nitroso group (NO). scholaris.ca For the deuterated internal standard, N-nitrosopiperazine-d8, the transition was m/z 124.0 → 93.0. scholaris.ca The collision energy for N-nitrosopiperazine was optimized to 12 V. scholaris.ca

A reversed-phase HPLC method with UV detection at 238 nm has also been reported for the determination of dinitrosopiperazine. researchgate.net This method showed linearity over a concentration range of 0.072-2.88 µg/mL with a minimum detectability of 0.01 µg/mL. researchgate.net

A study evaluating cross-contamination of various nitrosamine (B1359907) and nitramine standards found that a stock of 1-nitro-4-nitrosopiperazine contained 25% 1,4-dinitrosopiperazine (B30178) and 2% 1,4-dinitropiperazine (B13729250). amazonaws.com This highlights the importance of using well-characterized analytical standards for accurate quantification.

Table 1: LC-MS/MS Parameters for N-Nitrosopiperazine Analysis

| Parameter | Value |

|---|---|

| Monitored Transition (N-nitrosopiperazine) | m/z 116.1 → 85.1 scholaris.ca |

| Monitored Transition (N-nitrosopiperazine-d8) | m/z 124.0 → 93.0 scholaris.ca |

| Collision Energy | 12 V scholaris.ca |

| Linearity (R²) | > 0.99 scholaris.ca |

| MLOQ | 250 ng/L scholaris.ca |

| UV Detection Wavelength (HPLC) | 238 nm researchgate.net |

| Linearity Range (HPLC-UV) | 0.072-2.88 µg/mL researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS, GCxGC-NCD/TEA) Techniques

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. For the analysis of nitrosamines, including N,N'-dinitrosopiperazine, GC is often coupled with a Thermal Energy Analyzer (TEA) or a Nitrogen Chemiluminescence Detector (NCD), which are highly specific for nitrogen-containing compounds. gassnova.nonih.govnih.gov

The TEA detector works by pyrolyzing the compounds, and the resulting nitrogen oxides react with ozone to produce a light emission that is detected. filab.fr This specificity makes GC-TEA a robust method for detecting trace levels of nitrosamines in complex matrices like food and environmental samples. nih.gov An analytical procedure involving vacuum distillation, cleanup, and subsequent analysis by GC-TEA has been successfully used for the quantification of volatile N-nitrosamines in foods at levels of 1 to 10 µg/kg. nih.gov For unequivocal confirmation, the complete mass spectrum from GC-MS is matched with standard spectra. nih.gov

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with NCD or TEA can provide even greater separation power for complex samples. While specific applications for 2-NDNPi are not detailed in the provided results, the technique is generally applicable to nitrosamine analysis.

The NIST Mass Spectrometry Data Center provides GC-MS data for 1,4-dinitrosopiperazine, with a top peak at m/z 42. nih.gov

Table 2: GC-MS Data for 1,4-Dinitrosopiperazine

| Parameter | Value |

|---|---|

| m/z Top Peak | 42 nih.gov |

| m/z 2nd Highest Peak | 84 nih.gov |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and characterization of 2-NDNPi.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and stereochemistry of molecules. For N,N'-dinitrosopiperazine, ¹H NMR studies have been conducted to investigate its conformational isomers. researchgate.net

Research has shown that the reaction of piperazine (B1678402) with sodium nitrite (B80452) can lead to the formation of N,N'-dinitrosopiperazine, which can exist in different conformations. researchgate.net When 2 mmol of NaNO₂ is reacted with 1 mmol of piperazine, the resulting N,N'-dinitrosopiperazine exists in two cis- and trans- chair conformations. researchgate.net Increasing the ratio to 4 mmol of NaNO₂ per 1 mmol of piperazine leads to the formation of four conformers, including cis- and trans- forms of both chair and boat conformations. researchgate.net The ¹H NMR spectrum of 1,4-dinitrosopiperazine shows distinct peaks corresponding to these different conformers. researchgate.net

The PubChem database lists that ¹³C NMR and ¹⁷O NMR spectra are available for 1,4-dinitrosopiperazine. nih.gov

Infrared (IR) Spectroscopy for Vibrational Assignments

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The nitro group (-NO₂) has characteristic strong absorption bands due to its asymmetric and symmetric stretching vibrations. spectroscopyonline.comresearchgate.net

For aromatic nitro compounds, these peaks are typically found around 1550 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). spectroscopyonline.com A medium intensity scissoring vibration is also observed between 890 cm⁻¹ and 835 cm⁻¹. spectroscopyonline.com In nitramine compounds, the asymmetric and symmetric stretches of the nitro group appear in the ranges of 1500-1650 cm⁻¹ and 1260-1400 cm⁻¹, respectively. researchgate.net The out-of-plane deformation of the nitro group is observed between 760-767 cm⁻¹. researchgate.net

For the nitroso group (-N=O), the stretching vibration typically appears around 1500 cm⁻¹. srce.hr The NIST WebBook provides an IR spectrum for 1,4-dinitrosopiperazine. nist.gov

Table 3: Characteristic IR Vibrational Frequencies

| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic Nitro (-NO₂) | Asymmetric Stretch | ~1550 | spectroscopyonline.com |

| Aromatic Nitro (-NO₂) | Symmetric Stretch | ~1350 | spectroscopyonline.com |

| Aromatic Nitro (-NO₂) | Scissoring | 835-890 | spectroscopyonline.com |

| Nitramine (-NO₂) | Asymmetric Stretch | 1500-1650 | researchgate.net |

| Nitramine (-NO₂) | Symmetric Stretch | 1260-1400 | researchgate.net |

| Nitramine (-NO₂) | Out-of-plane Deformation | 760-767 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy can be used for the quantification of compounds and for monitoring the progress of chemical reactions. Aromatic nitro compounds exhibit absorption at longer wavelengths (e.g., nitrobenzene (B124822) at ~330 nm) due to extended conjugation. libretexts.org

A study on the absorbance of the nitro functional group in the vacuum UV region (120-200 nm) using gas chromatography/vacuum UV spectroscopy (GC/VUV) showed that the nitro absorption maximum appears over a wide range (170-270 nm), and its wavelength and intensity are highly dependent on the molecular structure. nih.gov For instance, the addition of multiple nitro groups to a benzene (B151609) ring resulted in an increase in intensity and a blue shift from approximately 240 nm to 210 nm. nih.gov

A reversed-phase HPLC method for dinitrosopiperazine utilized UV detection at 238 nm for quantification. researchgate.net

Sample Preparation and Extraction Strategies

Effective sample preparation is fundamental to accurate and precise analysis, serving to isolate the analyte of interest from complex sample matrices, concentrate it to detectable levels, and minimize interferences. youtube.comyoutube.com For a compound like 2-Nitro-1,4-dinitrosopiperazine, which is expected to be a polar, non-volatile molecule, sample preparation strategies are typically centered around Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

The choice between SPE and LLE depends on the sample matrix, analyte concentration, and the desired level of cleanup.

Liquid-Liquid Extraction (LLE) is a conventional technique based on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For polar nitrosamines, solvents like dichloromethane (B109758) (DCM) and ethyl acetate (B1210297) are commonly used. researchgate.net Optimization involves selecting an appropriate solvent, adjusting the pH of the aqueous phase to suppress the ionization of the analyte, and potentially adding salt to the aqueous layer (salting out) to increase the partitioning of the analyte into the organic phase. However, LLE can be labor-intensive and may result in the co-extraction of interfering matrix components. youtube.com

Solid Phase Extraction (SPE) is often preferred for its efficiency, selectivity, and potential for automation. youtube.comnih.gov The process involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. youtube.com For polar analytes like dinitrosopiperazines, reversed-phase (e.g., C18) or polymeric sorbents are commonly employed. Dispersive SPE (dSPE), where the sorbent is mixed directly with the sample solution, offers a rapid and simple alternative for cleanup. nih.govmdpi.com A key optimization parameter is the choice of sorbent and the solvents used for washing and elution to ensure maximum recovery of the analyte while minimizing matrix components. amazonaws.com

In some cases, particularly with less complex matrices, direct analysis without extensive extraction may be possible. For instance, a high-performance liquid chromatography (HPLC) method for determining 1,4-dinitrosopiperazine in simulated gastric juice was successfully performed without an extraction step. researchgate.netnih.gov However, for pharmaceutical drug products, a more thorough cleanup is typically necessary to mitigate matrix effects. usp.org

Table 1: Exemplary Extraction Strategies for Nitrosamine Analysis

| Analyte/Matrix | Extraction Method | Key Parameters | Reference |

|---|---|---|---|

| N-Nitrosopiperazine in Wastewater | Supported Liquid Extraction (SLE) | Elution with Dichloromethane (DCM), followed by solvent exchange to acetonitrile. | scholaris.ca |

| Multiple Nitrosamines in Pharmaceuticals | Solid Phase Extraction (SPE) | Use of specific SPE cartridges to handle complex drug product matrices. | usp.org |

| Volatile Nitrosamines in Water | Solid Phase Extraction (SPE) | Extraction using activated carbon cartridges. | amazonaws.com |

Derivatization is a chemical modification process used to improve the analytical characteristics of a compound. For nitrosamines, it is primarily employed to enhance volatility for GC analysis or to improve detection sensitivity in either GC or HPLC. jfda-online.comresearchgate.net

Common derivatization strategies include:

Alkylation/Acylation: These reactions target functional groups to create derivatives with better chromatographic properties. For GC analysis, derivatization is often necessary to analyze non-volatile compounds containing polar functional groups. jfda-online.comresearchgate.net For example, methylation using reagents like iodomethane (B122720) can be employed. nih.gov

Denitrosation followed by Derivatization: This approach involves chemically removing the nitroso group (N-N=O) and then derivatizing the resulting secondary amine. This can be advantageous as the derivatives of the amines may have superior detectability compared to the parent nitrosamine.

Injection-Port Derivatization: This is a technique used in GC-MS where the derivatization reaction occurs directly in the heated injection port, increasing throughput by reducing sample preparation time. nih.gov

While many nitrosamines can be analyzed directly using sensitive LC-MS/MS systems, derivatization remains a valuable tool, especially when such instrumentation is unavailable or when dealing with particularly challenging analytes or matrices. nih.govjfda-online.com

Table 2: Common Derivatization Approaches in Chemical Analysis

| Derivatization Type | Reagent Class | Purpose | Reference |

|---|---|---|---|

| Silylation | Silylating agents (e.g., BSTFA) | Increases volatility and thermal stability for GC analysis. | researchgate.net |

| Acylation | Acylating agents (e.g., Pentafluoropropionic anhydride) | Improves chromatographic efficiency and detector response. | jfda-online.com |

Matrix effects are a significant challenge in trace analysis, particularly with LC-MS, where co-eluting components from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. usp.orgresearchgate.net This is especially problematic when analyzing nitrosamine impurities in complex matrices like pharmaceutical formulations. usp.org

Several strategies are employed to overcome or compensate for matrix effects:

Effective Sample Cleanup: The most direct approach is to remove interfering matrix components through optimized extraction techniques like SPE. usp.orgresearchgate.net

Use of Isotope-Labeled Internal Standards: This is a highly effective strategy. An internal standard that is a stable isotope-labeled version of the analyte (e.g., deuterated) is added to the sample before extraction. youtube.com Since the internal standard has nearly identical chemical and physical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction during data processing. usp.org For example, N-nitrosopiperazine-d8 has been used as an internal standard for the analysis of N-nitrosopiperazine. scholaris.ca

Matrix-Matched Calibration: Calibration standards are prepared in a solution made from a blank matrix (a sample known to be free of the analyte) that is identical to the samples being analyzed. This ensures that the standards and samples experience the same matrix effects. researchgate.net

Standard Addition: The sample is divided into several aliquots, and known, varying amounts of the analyte standard are added to each. By extrapolating the response back to zero concentration, the original concentration in the sample can be determined, effectively canceling out proportional matrix effects. researchgate.net

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from co-eluting matrix components can also reduce interference. usp.org

Validation Parameters and Performance Metrics in Chemical Analysis

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For quantifying trace-level nitrosamine impurities, validation must be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. researchgate.net The key validation parameters ensure the method's reliability, accuracy, and precision. researchgate.netresearchgate.net

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. usp.org In MS-based methods, specificity is often achieved by monitoring specific precursor-to-product ion transitions. scholaris.ca

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by a linear regression analysis of at least five concentrations, with the correlation coefficient (r) or coefficient of determination (R²) being close to 1.000. researchgate.netnih.gov

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of analyte is spiked into a blank matrix and the percentage recovered is calculated. Recoveries are typically expected to be within 80-120%. researchgate.net

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, or different equipment). Precision is usually expressed as the relative standard deviation (%RSD). researchgate.netnih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on a signal-to-noise ratio of 3:1. researchgate.net

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is commonly established at a signal-to-noise ratio of 10:1. usp.orgresearchgate.net

Table 3: Performance Metrics for an HPLC Method for 1,4-Dinitrosopiperazine Analysis

| Validation Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 0.072 - 2.88 µg/mL | researchgate.netnih.gov |

| Limit of Detection (LOD) | 0.01 µg/mL (S/N = 2) | researchgate.netnih.gov |

| Intra-day Precision (%RSD) | 0.19 - 0.25% | researchgate.netnih.gov |

| Inter-day Precision (%RSD) | 0.32 - 0.38% | researchgate.netnih.gov |

| Intra-day Accuracy (% Error) | 0.08 - 0.11% | researchgate.netnih.gov |

Theoretical and Computational Chemistry Studies on 2 Nitro 1,4 Dinitrosopiperazine and Analogues

Reaction Pathway Modeling and Transition State Characterization

Computational Elucidation of Formation MechanismsNo computational studies modeling the reaction pathways for the formation of 2-Nitro-1,4-dinitrosopiperazine or characterizing the associated transition states were identified during the search.

Modeling of Degradation Pathways and Kinetic Parameters

The study of the degradation pathways and kinetic parameters of energetic materials like this compound is critical for understanding their stability and predicting their shelf-life. Computational modeling offers a molecular-level view of these complex processes.

A key aspect of modeling the degradation of nitro-compounds is the identification of the weakest chemical bonds, as their cleavage often represents the initial step in the decomposition cascade. For various nitrated piperidine (B6355638) and diazocine derivatives, theoretical calculations of bond dissociation energies (BDE) have indicated that the homolysis of the C-NO2 bond is a primary step in their thermal decomposition. nih.gov This suggests that a similar C-NO2 or N-NO bond cleavage would be a likely initiating event in the degradation of this compound.

Table 1: Modeled Kinetic Parameters for Curcumin-NO2 Reactions at Different Temperatures

| Reaction Pathway | Parameter | 298.15 K (kcal/mol) | 363.15 K (kcal/mol) |

|---|---|---|---|

| Aromatic Ring Nitration | Δ‡G° | 43.64 | 44.78 |

| Δ‡H° | 43.64 | 44.78 | |

| Radical Formation | Δ‡G° | 31.54 | 35.31 |

| Δ‡H° | 31.54 | 35.31 |

Data sourced from a DFT study on the reactions of curcumin (B1669340) as a green stabilizer. chemrxiv.org

Application of Density Functional Theory (DFT) in Comprehensive Molecular Investigations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for the comprehensive investigation of molecular properties, particularly for energetic materials. This theoretical framework allows for the detailed study of geometrical structures, electronic properties, and energetic characteristics.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G**, are used to predict fundamental properties like the heat of formation (HOF). nih.gov These calculations are typically performed using isodesmic reactions, which help to minimize errors by ensuring a similar chemical environment on both sides of the reaction equation. nih.gov The thermal stability of energetic compounds is frequently evaluated by calculating bond dissociation energies (BDE) at a similar level of theory. nih.gov

For instance, in a study of several nitrated and difluoroamino-substituted piperidine and diazocine compounds, DFT was used to predict their HOFs and evaluate their thermal stability. nih.gov The results showed that nitro-substituted derivatives generally have higher heats of formation compared to their difluoroamino counterparts. nih.gov

Furthermore, periodic DFT calculations are applied to study the behavior of crystalline energetic materials under extreme conditions, such as high pressure. bohrium.comnih.gov In the case of 1,4-dinitrofurazano[3,4-b]piperazine (DNFP), a related energetic material, periodic DFT was used to investigate its structural, electronic, and optical properties under hydrostatic pressures ranging from 0 to 100 GPa. bohrium.comnih.gov These studies revealed that the compressibility of the DNFP crystal is anisotropic and that the N-NO2 bond is likely the trigger linkage in its decomposition under pressure. bohrium.com The effect of pressure on the electronic band gap and density of states can also be analyzed, providing insights into the material's sensitivity and potential for electronic delocalization under compression. bohrium.com

The versatility of DFT is also demonstrated in its application to newly synthesized energetic compounds. For a family of high-energy compounds based on s-triazine, carborane, and tetrazoles, DFT (specifically B3LYP/6-311+G*) was employed to study their geometries, enthalpies of formation, and detonation properties. mdpi.com Such comprehensive molecular investigations are vital for the rational design and screening of novel high-energy density materials (HEDMs). nih.gov

Table 2: Predicted Properties of Selected Energetic Piperidine and Diazocine Analogues using DFT

| Compound | Predicted Density (g/cm³) | Predicted Detonation Velocity (D) (km/s) | Predicted Detonation Pressure (P) (GPa) |

|---|---|---|---|

| 3,3,7,7-tetrakis(difluoroamino)octahydro-1,5-dinitro-1,5-diazocine (HNFX) | ~2.0 | ~9.9 | ~47 |

| 3,3,5,5-tetrakis(difluoroamino)-1-nitropiperidine (N-nitro TDFAPP) | ~2.0 | ~9.9 | ~47 |

Data highlights the predictive power of DFT in assessing the performance of potential high-energy density materials. nih.gov

Academic Relevance and Specialized Research Contexts of 2 Nitro 1,4 Dinitrosopiperazine

Role in Carbon Capture Technology Research as a Chemical Byproduct

There is no scientific literature available that identifies 2-Nitro-1,4-dinitrosopiperazine as a chemical byproduct in carbon capture technologies. Research into byproducts formed during amine-based CO2 scrubbing, particularly with piperazine (B1678402) (PZ) solvents, focuses extensively on the formation of N-nitrosopiperazine (MNPZ) and 1,4-dinitrosopiperazine (B30178) (DNPZ) . nist.govresearchgate.net

These compounds are formed from the reaction of piperazine with nitrogen oxides (NOx) present in flue gas. nih.govresearchgate.net The process involves the absorption of nitrogen dioxide (NO2) into the amine solution, where it can act as a nitrosating agent. researchgate.net Studies have detailed the kinetics and mechanisms of MNPZ and DNPZ formation, noting that DNPZ is typically formed in trace amounts compared to MNPZ. nist.govresearchgate.net For instance, in an amine scrubber using a flue gas without NOx removal, the steady-state concentration of DNPZ is estimated to be on the order of 10⁻⁵ mM, which is often below detection limits. researchgate.net However, no studies mention the subsequent nitration of DNPZ or the formation of a nitro-substituted dinitrosopiperazine species under these conditions.

Exploration in Energetic Materials Research and High-Energy Density Compounds

The field of energetic materials has investigated related heterocyclic compounds. For example, 1,4-dinitropiperazine (B13729250) (CAS No. 4164-37-8), which features two nitro groups instead of nitroso groups, is a known compound with documented properties. lookchem.comlabshake.com Research has also been conducted on other energetic derivatives of piperazine, such as 1,4-dinitrofurazano[3,4-b]piperazine (DNFP), which is synthesized from piperazine-based precursors. Furthermore, the broader class of energetic materials includes various nitro- and nitroamino-substituted heterocycles, but This compound is not among them. google.comnih.gov The potential of 1,4-dinitrosopiperazine as an energetic material has been noted, but it is more commonly studied as a carcinogen. solubilityofthings.com

Fundamental Organic Reaction Development and Heterocyclic Chemistry

There is no available information on the use of This compound in fundamental organic reaction development or its synthesis within heterocyclic chemistry. The synthesis and reactions of piperazine derivatives are well-documented, but this specific substituted compound is not mentioned in the available literature.

Research in this area includes methods for the nitrosation of piperazine to produce 1,4-dinitrosopiperazine (DNPZ) . google.com Patents and studies describe the treatment of piperazine with nitrous acid or other nitrosating agents. google.com The chemistry of other related compounds, such as 1-nitroso-4-methylpiperazine and 1-acetyl-4-nitrosopiperazine, is also established. chemicea.comtcichemicals.com However, methods describing the introduction of a nitro group onto the carbon backbone of dinitrosopiperazine are absent from the reviewed literature.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 2-Nitro-1,4-dinitrosopiperazine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via photochemical oxidation of N,N-diacyl-1,4-dihydropyrazine derivatives under controlled UV light exposure (300–400 nm). Key steps include refluxing in anhydrous solvents (e.g., DCM) and using stoichiometric oxidizing agents. Purification is achieved through recrystallization in ethanol or column chromatography with silica gel (60–120 mesh). Purity validation requires ¹H/¹³C NMR to confirm nitro and nitroso group integration ratios and absence of diastereomeric impurities .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C, and variable-temperature NMR in DMSO-d₆) resolves conformational dynamics and substituent environments. Infrared (IR) spectroscopy identifies nitro (1520–1350 cm⁻¹) and nitroso (1450–1370 cm⁻¹) stretching vibrations. X-ray crystallography (if single crystals are obtained) provides definitive bond lengths and angles, as demonstrated for structurally related dinitrosopiperazine derivatives .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates molecular electrostatic potential (MESP), Mulliken charges, and frontier molecular orbitals. These reveal electron-deficient nitro groups as electrophilic sites and nitroso groups as weak acceptors. Vibrational frequency analysis validates experimental IR/Raman spectra, while donor-acceptor interaction energies (NBO analysis) quantify resonance stabilization between nitroso and adjacent substituents .

Q. What experimental designs are appropriate for assessing carcinogenic potential in vivo?

- Methodological Answer : Use C17 mice models with controlled dosing (e.g., 0.1% aqueous this compound via daily intubation). Cohorts should include sex-segregated groups to account for differential susceptibility. Monitor tumor incidence (e.g., squamous cell carcinoma in forestomach) over 40+ weeks post-exposure. Histopathology and Kaplan-Meier survival analysis are critical for dose-response evaluation. Note: Synergistic effects with co-carcinogens (e.g., betel nut) require factorial design to isolate compound-specific toxicity .

Q. How can conflicting data on nitroso group reactivity in polar vs. nonpolar solvents be resolved?

- Methodological Answer : Perform kinetic studies using UV-Vis spectroscopy to track nitroso decay rates under varying solvent polarities (e.g., DMSO vs. toluene). Control for trace metal catalysis by adding EDTA. Compare Arrhenius activation energies (Eₐ) derived from temperature-dependent experiments (25–80°C). Contradictions often arise from solvent-specific stabilization of transition states; computational MD simulations (e.g., Gaussian) can model solvent interactions to clarify mechanistic pathways .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing discrepancies in crystallographic vs. spectroscopic bond length data?

- Methodological Answer : Apply paired t-tests or ANOVA to compare bond lengths from X-ray diffraction (ground state) vs. DFT-optimized structures (gas phase). Adjust for systematic errors (e.g., thermal motion in crystallography) using software like Mercury. For vibrational data, correlate computed frequencies (scaled by 0.961) with experimental FTIR peaks; deviations >10 cm⁻¹ suggest conformational flexibility or crystal packing effects .

Toxicological and Regulatory Considerations

Q. How should nitrosamine risk assessments be structured for this compound in drug development?

- Methodological Answer : Follow ICH M7(R2) guidelines: (1) Quantify nitrosamine levels via LC-MS/MS with a limit of detection ≤30 ppb. (2) Use in silico tools (e.g., SAR analysis) to predict mutagenicity. (3) If thresholds are exceeded, identify synthetic pathways introducing nitroso impurities (e.g., amine nitrosation during storage) and reformulate with antioxidants (e.g., ascorbic acid). Regulatory submissions must include controlled stability studies under ICH Q1A conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.